
3-(Bromodifluoromethyl)-5-phenyl-1H-pyrazole; 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromodifluoromethyl)-5-phenyl-1H-pyrazole (95%) is an organic compound used in a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in water and has a melting point of 175-177°C. It is a precursor to a number of compounds with diverse biological activity and is used as a starting material in the synthesis of pharmaceuticals, agrochemicals, and other compounds. This compound has been studied extensively over the past few decades and is used in a variety of laboratory experiments.
Mechanism of Action
The mechanism of action of 3-(Bromodifluoromethyl)-5-phenyl-1H-pyrazole (95%) is not well understood. It is believed to act as a proton donor, and is thought to interact with various enzymes and receptors in the body. It is also believed to act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine, a neurotransmitter involved in many physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(Bromodifluoromethyl)-5-phenyl-1H-pyrazole (95%) are not well understood. It has been shown to inhibit the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine, a neurotransmitter involved in many physiological processes. Inhibition of this enzyme can lead to increased levels of acetylcholine in the body, which can have a range of effects, including increased alertness, improved memory and learning, and increased muscle contraction.
Advantages and Limitations for Lab Experiments
The use of 3-(Bromodifluoromethyl)-5-phenyl-1H-pyrazole (95%) in laboratory experiments has a number of advantages and limitations. One advantage is that it is readily available and can be synthesized in good yields. It is also relatively stable and can be stored for extended periods of time. On the other hand, it is a toxic compound and must be handled with care. It is also a relatively expensive compound, and the cost of synthesis can be prohibitive for some laboratory experiments.
Future Directions
There are a number of potential future directions for research involving 3-(Bromodifluoromethyl)-5-phenyl-1H-pyrazole (95%). One potential direction is the development of new synthesis methods for the compound. Another potential direction is the investigation of its mechanism of action and its effects on various biochemical and physiological processes. Additionally, further research could be conducted into the potential applications of the compound, such as its use as an inhibitor of the enzyme acetylcholinesterase or its use in the synthesis of pharmaceuticals and agrochemicals. Finally, further research could be conducted into the potential toxicity of the compound and the safety measures that must be taken when handling it.
Synthesis Methods
3-(Bromodifluoromethyl)-5-phenyl-1H-pyrazole (95%) can be synthesized by a variety of methods. One method is the reaction of 5-bromo-2-fluorobenzaldehyde with potassium hydroxide in aqueous ethanol. This method yields the desired compound in excellent yields. Another method is the reaction of 5-bromo-2-fluorobenzaldehyde with ethyl diazoacetate in acetonitrile. This method yields the desired compound in good yields. Both methods require careful control of the reaction conditions, and the use of a suitable solvent is recommended.
Scientific Research Applications
3-(Bromodifluoromethyl)-5-phenyl-1H-pyrazole (95%) has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of a range of compounds with diverse biological activity, including inhibitors of the enzyme acetylcholinesterase, inhibitors of the enzyme acetylcholine receptor, and inhibitors of the enzyme thymidylate synthase. It has also been used in the synthesis of inhibitors of the enzyme cyclooxygenase-2 and inhibitors of the enzyme 5-lipoxygenase.
properties
IUPAC Name |
5-[bromo(difluoro)methyl]-3-phenyl-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF2N2/c11-10(12,13)9-6-8(14-15-9)7-4-2-1-3-5-7/h1-6H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOCGHYXXPWPVQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C(F)(F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




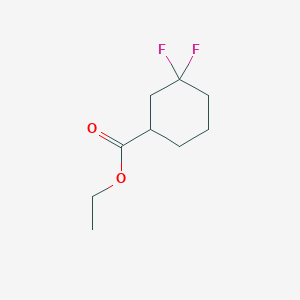
![Methyl 2-bromobenzo[d]thiazole-5-carboxylate, 95%](/img/structure/B6338862.png)
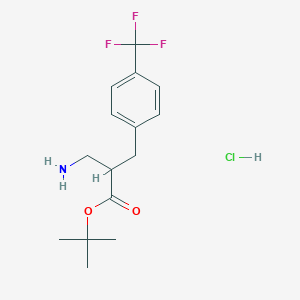
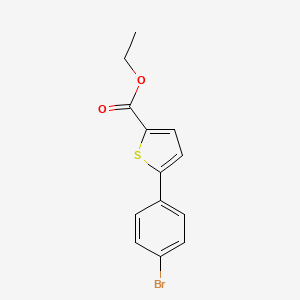
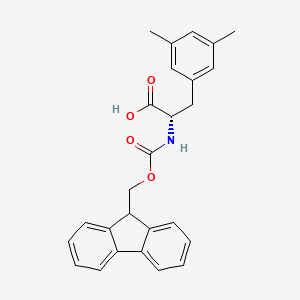
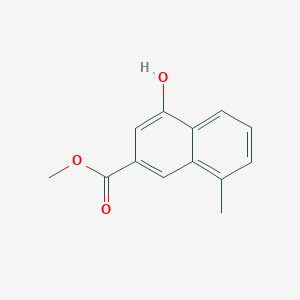

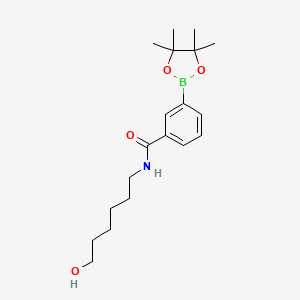
![Bis{[1-(2R,5R)-2,5-dimethylphospholanyl]-[2-(2R,5R)-2,5-dimethylphospholanyl-oxide]benzene}Cu(I)trifluoromethanesulfonate,97%](/img/structure/B6338909.png)
![(11bR)-4-Hydroxy-9,14-dinitro-2,6-bis[2,4,6-tris(1-i-pr)ph]-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98%](/img/structure/B6338922.png)
![2-(4-{4-[2-(2-Fluoro-ethoxy)-phenyl]-piperazin-1-yl}-butyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6338929.png)